molecular formula C4H10N2O2 B2961617 2-amino-3-hydroxy-N-methylpropanamide CAS No. 57645-10-0

2-amino-3-hydroxy-N-methylpropanamide

Cat. No.: B2961617
CAS No.: 57645-10-0
M. Wt: 118.136
InChI Key: PJZBXYKLDPBGFD-UHFFFAOYSA-N
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Description

“2-amino-3-hydroxy-N-methylpropanamide” is a chemical compound with the molecular formula C4H10N2O2 . It is also known as “3-amino-2-hydroxy-N-methylpropanamide hydrochloride” and has a molecular weight of 154.6 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C4H10N2O2.ClH/c1-4(2,5)3(7)6-8;/h8H,5H2,1-2H3,(H,6,7);1H . This code provides a unique identifier for the compound and can be used to generate a 3D structure.


Physical and Chemical Properties Analysis

“this compound” is a powder with a melting point of 120-124°C . It is stored at room temperature .

Scientific Research Applications

Computational Peptidology and Antifungal Tripeptides

A study by Flores-Holguín et al. (2019) explored the chemical reactivity of peptides, including 2-amino-3-hydroxy-N-methylpropanamide derivatives, for antifungal applications. They used conceptual density functional theory to predict the molecular properties and bioactivity scores of these peptides, aiding in drug design.

Hydrogel for Bi(III) and Hg(II) Removal

In research by Mondal et al. (2019), a starch-based hydrogel incorporating a compound related to this compound was synthesized. This hydrogel showed effectiveness in removing heavy metals like Bi(III) and Hg(II) from solutions, indicating its potential in environmental remediation.

Dopamine Agonists

Ramsby et al. (1989) conducted a study on the synthesis of 2-amino- and 2-halo-substituted aporphines, including a derivative of this compound, for their affinity to dopamine D-2 receptors. This research Ramsby et al. (1989) contributes to the development of potent dopamine agonists, potentially useful in treating neurological disorders.

Synthesis of Chiral Hexahydro-4-pyrimidinones and Oxazolidines

The work by Hajji et al. (2002) explored the reactivity of a derivative of this compound in synthesizing chiral hexahydro-4-pyrimidinones and oxazolidines. These compounds have potential applications in pharmaceuticals and organic chemistry.

Antihistaminic and Biological Activities

Arayne et al. (2017) studied derivatives of 2-methylpropanamide, closely related to this compound, for their antihistaminic and biological activities. This study Arayne et al. (2017) provides insights into potential new treatments for allergic reactions.

Immunosuppressive Activity

The synthesis and evaluation of 2-substituted 2-aminopropane-1,3-diols, related to this compound, were explored by Kiuchi et al. (2000). These compounds showed promising results in immunosuppressive activities, which could be beneficial in organ transplantation.

Corrosion Inhibitors

Leçe et al. (2008) investigated compounds including 2-amino-2-methylpropanamide derivatives as corrosion inhibitors Leçe et al. (2008). Their effectiveness in protecting mild steel in acidic solutions highlights their potential in industrial applications.

Poly(N-isopropylacrylamide) Copolymer Latexes

Meunier et al. (1995) explored the preparation of cationic poly(N-isopropylacrylamide) copolymer latexes using compounds related to this compound Meunier et al. (1995). This research contributes to advancements in polymer chemistry and materials science.

DNA Sequence Recognition

Kielkopf et al. (2000) examined the effects of DNA sequence on recognition by hydroxypyrrole/pyrrole pairs, involving compounds similar to this compound Kielkopf et al. (2000). This study provides valuable insights into DNA-protein interactions and molecular biology.

Functionalized Amino Acid Derivatives in Anticancer Agents

Kumar et al. (2009) synthesized functionalized amino acid derivatives, including those related to this compound, to evaluate their cytotoxicity against cancer cell lines Kumar et al. (2009). This research contributes to the development of new anticancer agents.

HIV-1 Protease Inhibitor

Abdel-Meguid et al. (1994) studied a compound containing an imidazole-derived peptide bond replacement, similar to this compound, for its potential as an HIV-1 protease inhibitor Abdel-Meguid et al. (1994). This work contributes to HIV treatment research.

Fmoc Solid Phase Synthesis of Polyamides

Wurtz et al. (2001) optimized the Fmoc solid phase synthesis of polyamides, incorporating amino acids similar to this compound Wurtz et al. (2001). This method is significant in peptide and protein engineering.

Intramolecular Hydrogen Bonding in Beta-Amino Acid-Containing Polyamides

Gung et al. (1999) studied the effects of substituents on intramolecular hydrogen bonding in beta-amino acid-containing polyamides Gung et al. (1999), providing insights into the structural behavior of these compounds.

Succinonitrile from Glutamic Acid and Glutamine

Lammens et al. (2011) described the synthesis of biobased succinonitrile from glutamic acid and glutamine Lammens et al. (2011), offering a sustainable approach to producing industrial polyamides.

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Properties

IUPAC Name

2-amino-3-hydroxy-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c1-6-4(8)3(5)2-7/h3,7H,2,5H2,1H3,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZBXYKLDPBGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57645-10-0
Record name 2-amino-3-hydroxy-N-methylpropanamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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